molecular formula C15H12ClN5O4 B10954383 N-(3-chlorophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-(3-chlorophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10954383
M. Wt: 361.74 g/mol
InChI Key: RRMGWKVFAGRQJC-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methyl group, a nitro-pyrazole moiety, and an isoxazolecarboxamide structure

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitro-Pyrazole Moiety: This step involves the nitration of a pyrazole derivative, followed by its attachment to the isoxazole ring.

    Attachment of the Chlorophenyl Group: This can be done through a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

    Final Assembly: The final step involves the coupling of the intermediate with a carboxamide group to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-CHLOROPHENYL)-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may have potential as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity and to develop new bioactive molecules.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds have similar structural features and biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole core structure, which are known for their diverse biological activities.

    Isoxazole Derivatives: Compounds with an isoxazole ring, which are used in various applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C15H12ClN5O4

Molecular Weight

361.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H12ClN5O4/c1-9-13(8-20-7-12(6-17-20)21(23)24)14(19-25-9)15(22)18-11-4-2-3-10(16)5-11/h2-7H,8H2,1H3,(H,18,22)

InChI Key

RRMGWKVFAGRQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=CC(=CC=C2)Cl)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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